Potency and Selectivity Profile vs. Broad-Spectrum Inhibitor Sorafenib
BAW2881 demonstrates high selectivity for VEGFR2 over other kinases, in contrast to the multi-kinase inhibitor Sorafenib. While Sorafenib potently inhibits Raf-1 (IC50 6 nM), B-Raf (22 nM), VEGFR2 (90 nM), VEGFR3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), and c-KIT (68 nM) , BAW2881 shows a much cleaner profile. The IC50 values of BAW2881 toward a wide panel of other kinases are >10 µM, with significant activity limited to Tie2 (IC50 650 nM) and RET (IC50 410 nM) . This differential selectivity is critical for experiments where off-target kinase inhibition could obscure VEGFR-specific effects.
| Evidence Dimension | Kinase Selectivity Profile (IC50, nM) |
|---|---|
| Target Compound Data | VEGFR2: 9-37 nM; Tie2: 650 nM; RET: 410 nM; >10,000 nM for a large panel of other kinases . |
| Comparator Or Baseline | Sorafenib: Raf-1: 6 nM; B-Raf: 22 nM; VEGFR2: 90 nM; VEGFR3: 20 nM; PDGFRβ: 57 nM; Flt-3: 59 nM; c-KIT: 68 nM . |
| Quantified Difference | BAW2881 is >10-fold more selective for VEGFR2 over non-VEGFR kinases compared to Sorafenib's broad multi-kinase inhibition. |
| Conditions | Cell-free kinase assays; data aggregated from multiple sources. |
Why This Matters
A cleaner selectivity profile minimizes experimental noise from off-target effects, enabling more precise interrogation of VEGFR-dependent biology.
